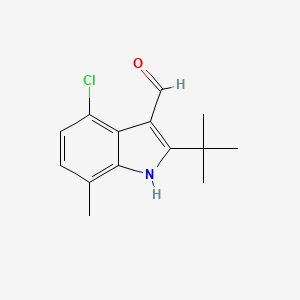

2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde

CAS No.: 590347-84-5

Cat. No.: VC4243666

Molecular Formula: C14H16ClNO

Molecular Weight: 249.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 590347-84-5 |

|---|---|

| Molecular Formula | C14H16ClNO |

| Molecular Weight | 249.74 |

| IUPAC Name | 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C14H16ClNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |

| Standard InChI Key | YBBVIAHIBSNGRU-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(C)(C)C)C=O |

Introduction

Structural and Chemical Identity of 2-tert-Butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4-chloro-2-(1,1-dimethylethyl)-7-methyl-1H-indole-3-carbaldehyde. Its structure features a bicyclic indole core substituted with a tert-butyl group () at position 2, a methyl group () at position 7, and a chlorine atom () at position 4. The aldehyde moiety () at position 3 introduces electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions .

Table 1: Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 590347-84-5 | |

| Molecular Formula | ||

| Molecular Weight | 249.74 g/mol | |

| IUPAC Name | 4-chloro-2-(1,1-dimethylethyl)-7-methyl-1H-indole-3-carbaldehyde |

Synthesis and Manufacturing Pathways

Direct Synthesis Strategies

The synthesis of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde likely involves multi-step functionalization of a preformed indole core. A plausible route includes:

-

Indole Ring Formation: Using the Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole skeleton.

-

Electrophilic Substitution: Chlorination at position 4 via electrophilic aromatic substitution (EAS) using or .

-

Aldehyde Introduction: Vilsmeier-Haack formylation at position 3 to install the carbaldehyde group .

Table 2: Hypothetical Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Indole Cyclization | Phenylhydrazine, ketone, acid | 7-Methyl-1H-indole |

| 2 | tert-Butylation | tert-Butyl chloride, AlCl₃ | 2-tert-Butyl-7-methyl-1H-indole |

| 3 | Chlorination | Cl₂, FeCl₃ | 2-tert-Butyl-4-chloro-7-methyl-1H-indole |

| 4 | Formylation | POCl₃, DMF | Target Compound |

Physicochemical and Functional Properties

Thermal and Solubility Characteristics

Reported data for analogous compounds suggest:

-

Melting Point: Indole derivatives with tert-butyl groups typically melt between 90–110°C .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde group, with limited solubility in water .

Reactivity Profile

The aldehyde group at position 3 enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones). The chlorine atom at position 4 may participate in Suzuki-Miyaura cross-coupling reactions if activated by adjacent electron-withdrawing groups .

| Supplier | Location | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Hangzhou MolCore BioPharmatech | China | >95% | 1 g | $839.45 |

| A.J Chemicals | India | 97% | 500 mg | $362 |

| Bio-Farma | United Kingdom | 95% | 1 g | $454 |

Regulatory and HS Code Information

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery Intermediates

Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. The chloro and aldehyde substituents on this compound make it a candidate for developing kinase inhibitors or antimicrobial agents .

Building Block for Heterocyclic Synthesis

The aldehyde group facilitates the construction of fused polycyclic systems. For example, reactions with diamines could yield quinoxaline derivatives, a class with demonstrated anticancer activity .

Recent Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume